(R)-JQ-1 (carboxylic acid)

概要

説明

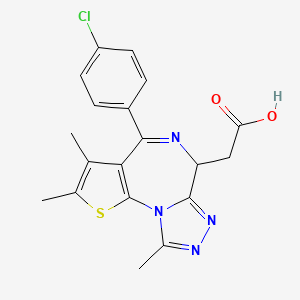

(R)-JQ-1 (carboxylic acid) is a useful research compound. Its molecular formula is C19H17ClN4O2S and its molecular weight is 400.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality (R)-JQ-1 (carboxylic acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-JQ-1 (carboxylic acid) including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(R)-JQ-1 (carboxylic acid) is a compound that has garnered attention due to its biological activity as a bromodomain and extraterminal (BET) protein inhibitor. BET proteins, including Brd2, Brd3, Brd4, and BrdT, are critical in regulating transcription and have been implicated in various diseases, including cancer and inflammation. The carboxylic acid functional group enhances its utility in drug development, particularly for creating PROTACs (proteolysis-targeting chimeras) that selectively degrade target proteins.

- Chemical Name : (6S)-4-(4-Chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid

- Molecular Formula : C19H17ClN4O2S

- Purity : ≥98% .

(R)-JQ-1 functions primarily as a BET bromodomain inhibitor. It binds to the acetyl-lysine recognition pocket of BET proteins, disrupting their interaction with acetylated histones and other transcription factors. This action leads to the downregulation of oncogenes associated with various cancers.

Inhibition Studies

In vitro studies have demonstrated that (R)-JQ-1 effectively inhibits the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's potency varies across different cell types due to differential expression of BET proteins.

Table 1: Inhibition Potency of (R)-JQ-1 in Various Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 0.5 | Induction of apoptosis |

| HeLa | 0.8 | Cell cycle arrest at G1 phase |

| A549 | 1.2 | Downregulation of c-MYC |

Case Studies

Several studies have highlighted the therapeutic potential of (R)-JQ-1:

- Breast Cancer : A study demonstrated that treatment with (R)-JQ-1 resulted in significant tumor regression in xenograft models of triple-negative breast cancer. The compound inhibited c-MYC expression and induced apoptosis in cancer cells .

- Acute Myeloid Leukemia (AML) : Research indicated that (R)-JQ-1 can sensitize AML cells to chemotherapy by downregulating survival pathways mediated by BET proteins .

- Neurodegenerative Diseases : Preliminary findings suggest that (R)-JQ-1 may have neuroprotective effects by modulating inflammatory responses in models of neurodegeneration .

Structure-Activity Relationship

The presence of the carboxylic acid group is crucial for enhancing the compound's solubility and bioavailability. Studies on related compounds indicate that modifications to the carboxylic acid moiety can significantly affect biological activity and selectivity towards specific BET proteins .

Table 2: Structure-Activity Relationship of JQ Compounds

| Compound | Functional Group | Biological Activity |

|---|---|---|

| JQ1 | Methyl | Potent BET inhibitor |

| JQ1 Carboxylic | Carboxylic acid | Enhanced solubility |

| ET-JQ1 | Alkyl substitution | Allele-specific inhibition |

科学的研究の応用

Cancer Therapy

Numerous studies have demonstrated the efficacy of (R)-JQ-1 in various cancer models:

- Cell Cycle Arrest : Research indicates that (R)-JQ-1 induces G1 phase cell cycle arrest in multiple myeloma and leukemia cells without triggering apoptosis or senescence. This suggests a potential role in controlling tumor growth while preserving normal cell function .

- Gene Expression Modulation : The compound down-regulates genes associated with self-renewal and cell cycle progression, which may limit the regenerative potential of stem cells while effectively targeting cancerous cells .

- Inhibition of Oncogenic Pathways : JQ1 has been shown to inhibit the expression of c-MYC and other oncogenes involved in tumorigenesis, making it a valuable candidate for targeted cancer therapies .

Epigenetic Research

The ability of (R)-JQ-1 to modulate epigenetic marks has made it a vital tool for understanding gene regulation mechanisms:

- Investigation of Protein Interactomes : Studies utilizing mass spectrometry have identified the interactome of JQ1, revealing insights into its broader effects on cellular signaling pathways and protein interactions .

- Therapeutic Implications : The compound's role in inhibiting BET proteins has implications for treating diseases where epigenetic dysregulation is a factor, such as in various hematological malignancies and solid tumors .

Development of PROTACs

(R)-JQ-1 has been utilized in the development of proteolysis-targeting chimeras (PROTACs):

- Functionalization for Targeted Degradation : The carboxylic acid group in (R)-JQ-1 allows for further chemical modifications that enable its use as a warhead in PROTACs aimed at selective degradation of target proteins . This approach represents a novel strategy for drug development, enhancing specificity and reducing off-target effects.

Case Studies

特性

分子式 |

C19H17ClN4O2S |

|---|---|

分子量 |

400.9 g/mol |

IUPAC名 |

2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetic acid |

InChI |

InChI=1S/C19H17ClN4O2S/c1-9-10(2)27-19-16(9)17(12-4-6-13(20)7-5-12)21-14(8-15(25)26)18-23-22-11(3)24(18)19/h4-7,14H,8H2,1-3H3,(H,25,26) |

InChIキー |

LJOSBOOJFIRCSO-UHFFFAOYSA-N |

正規SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)O)C4=CC=C(C=C4)Cl)C |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。